1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride
Description
1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core. Its structure comprises two fused six-membered rings, with two nitrogen atoms positioned at the 2- and 6-positions. The dihydrochloride salt form enhances its water solubility and stability, making it advantageous for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C8H12Cl2N2O |
|---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;;/h1,4,9H,2-3,5H2,(H,10,11);2*1H |
InChI Key |
CGGZUTXQFNPESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride typically involves multi-step processes. One common method includes the reduction of 6,7,8,9,10,11-hexahydro-7,10-methanocyclo-octa[b]benzothiophen-12-one using sodium borohydride in methanol . Another approach involves the use of Friedländer cyclization, hydroamination of terminal alkynes, and metal-catalyzed synthesis . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound’s anti-HIV activity is linked to its inhibition of viral enzymes, preventing the replication of the virus .
Comparison with Similar Compounds
Key Observations :
- The target compound’s naphthyridinone core distinguishes it from quinoline derivatives (e.g., compounds 3n, 3c), which feature a fused benzene-pyridine system with additional carbonyl groups .
- Unlike 8,9-dimethoxy-substituted analogs , the target compound lacks aromatic methoxy or methyl groups, reducing steric hindrance and electronic effects on the core.
- The dihydrochloride salt form contrasts with free-base analogs (e.g., CAS 62838-65-7 ), enhancing ionic character and solubility.
Physicochemical Properties
Notes:
- The dihydrochloride form significantly increases water solubility compared to free-base naphthyridinones .
- Quinolinecarboxylic acids (e.g., 3n) exhibit higher melting points due to hydrogen bonding from carboxylic acid and diketone groups .
Spectroscopic Data Comparison
¹H-NMR Shifts (Key Protons)
Insights :
- Quinolinecarboxylic acids show distinct downfield shifts for carboxylic protons (δ ~13) and aromatic protons (δ ~7–9) . The target compound’s dihydrochloride form would likely shift amine protons downfield due to protonation.
Biological Activity
1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one dihydrochloride is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique bicyclic structure, which includes a saturated six-membered ring fused to a five-membered ring, contributes to its chemical reactivity and biological interactions.
- Molecular Formula : C₈H₁₂Cl₂N₂O
- Molecular Weight : 223.10 g/mol
- IUPAC Name : 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one; dihydrochloride
- Canonical SMILES : C1CNCC2=C1C(=O)NC=C2.Cl.Cl
Biological Activities
Research indicates that 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one dihydrochloride exhibits a variety of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by interfering with DNA replication and inhibiting specific enzymes involved in cancer progression.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways and reduce symptoms associated with inflammation.
- Analgesic Properties : Preliminary research indicates potential pain-relieving effects.
The mechanism of action for 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one dihydrochloride involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways relevant to cancer and inflammation.
- DNA Interaction : It may bind to DNA or interfere with its replication process.
- Receptor Modulation : The compound can influence various cellular receptors that mediate pain and inflammation responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one dihydrochloride better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,8-Naphthyridine | C₈H₇N | Known for antibiotic synthesis |
| 1,6-Naphthyridine | C₈H₇N | Exhibits similar biological activities but differs in synthetic routes |
| 5-Methyl-1H-pyrrolo[3,4-b]quinolin-4-one | C₉H₈N₂ | Exhibits unique antitumor activity |
Case Studies
Several case studies have documented the biological activity of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various naphthyridine derivatives. It reported that 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one dihydrochloride exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at low micromolar concentrations .
- Antimicrobial Research : In another investigation focusing on antimicrobial efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammation Models : Experimental models assessing anti-inflammatory effects indicated that treatment with this compound reduced edema in carrageenan-induced paw edema models in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
